molecular formula C21H14ClFN6OS B2502933 N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1207016-04-3

N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No. B2502933
CAS RN: 1207016-04-3
M. Wt: 452.89
InChI Key: XVFPQWONTBUASS-UHFFFAOYSA-N
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Description

The compound is a complex molecule that appears to be related to the family of acetamides, which are characterized by the presence of an acetyl group attached to a nitrogen atom. The structure of this compound suggests that it is a derivative of acetamide with additional functional groups and substituents, including a chlorophenyl group, a fluorophenyl group, and a pentaazatricyclo dodecane moiety. This structure implies potential for a variety of chemical properties and reactivity due to the presence of multiple heteroatoms and aromatic systems.

Synthesis Analysis

While the specific synthesis of N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is not detailed in the provided papers, related compounds such as 2-Chloro-N-(4-chlorophenyl)acetamide and 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide have been synthesized and studied. These related compounds share the chloroacetamide moiety, which suggests that similar synthetic routes could be employed, possibly involving chlorination, acetylation, and the introduction of the sulfanyl group through thiolation reactions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is known to exhibit certain bond parameters that are consistent across different compounds. For instance, the structure of 2-Chloro-N-(4-chlorophenyl)acetamide shows similarities with other N-chlorophenylacetamides, with molecules linked into chains through N—H⋯O hydrogen bonding . This suggests that the compound may also exhibit hydrogen bonding, contributing to its stability and potentially affecting its solubility and crystalline structure.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetyl group and the substituents attached to the aromatic rings. The presence of chloro and fluoro substituents may influence the electron density of the aromatic system, affecting its reactivity in electrophilic aromatic substitution reactions. The sulfanyl group could also engage in reactions typical for thiols, such as oxidation or conjugation with electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be inferred from related compounds. For example, the polarity and conformation of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide have been studied, revealing the existence of a preferred conformer . This indicates that the compound of interest may also exhibit conformational preferences, which could influence its polarity, boiling point, melting point, and solubility. The presence of multiple aromatic rings and heteroatoms is likely to contribute to the overall polarity and chemical behavior of the compound.

Scientific Research Applications

Spectroscopic Analysis and Molecular Interactions

The study of vibrational spectroscopic signatures, including Raman and Fourier transform infrared spectroscopy, of similar compounds has been crucial in understanding their molecular structure and interactions. For instance, N-(4-chlorophenyl)-2-{[4,6-di-aminopyrimidin-2-yl]sulfanyl}acetamide has been analyzed to determine its vibrational signatures, providing insights into its geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers. Such analyses are vital for understanding the stereo-electronic interactions that contribute to molecular stability, as confirmed through natural bond orbital analysis and vibrational spectral analysis (Jenepha Mary, Pradhan, & James, 2022).

Potential Anticancer Activity

Sulfonamide derivatives, such as those synthesized from 2-chloro-N-(4-sulfamoylphenyl)acetamides, have been investigated for their in vitro anticancer activity against breast and colon cancer cell lines. The most potent compound demonstrated significant inhibition against breast cancer cell lines, underscoring the potential of these derivatives in cancer therapy (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

Pesticidal Applications

New derivatives of N-aryl-2,4-dichlorophenoxyacetamide have been characterized for their potential as pesticides. X-ray powder diffraction studies of these compounds have provided essential data for understanding their structural properties and potential applications in agriculture (Olszewska, Pikus, & Tarasiuk, 2008).

Role in Chemical Carcinogenesis

The metabolism of aromatic amines to hydroxamic acids and their subsequent conjugation to form N,O-sulfonate and N,O-glucuronide conjugates is a significant pathway in chemical carcinogenesis. Understanding the lability of N,O-sulfonates and their role in covalent binding to biological molecules is crucial for assessing the carcinogenic potential of these compounds (Mulder & Meerman, 1983).

Cholinesterase Inhibition

The synthesis and evaluation of N-aryl derivatives of certain acetamides for their inhibitory potential against acetylcholinesterase and butyrylcholinestrase have been explored. These compounds have shown moderate to good activities, indicating their potential in treating diseases related to cholinesterase dysfunction (Riaz et al., 2020).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN6OS/c22-15-3-1-2-4-16(15)24-19(30)12-31-21-26-25-20-18-11-17(13-5-7-14(23)8-6-13)27-29(18)10-9-28(20)21/h1-10,17-18,20,25,27H,11-12H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUJLTSUHOYWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3NN=C(N3C=CN2NC1C4=CC=C(C=C4)F)SCC(=O)NC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

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